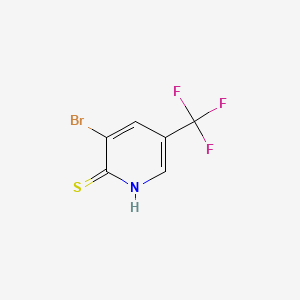

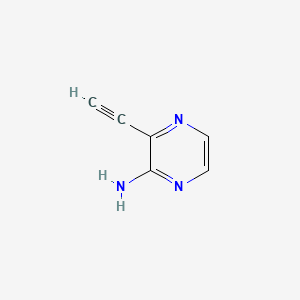

3-Ethynylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

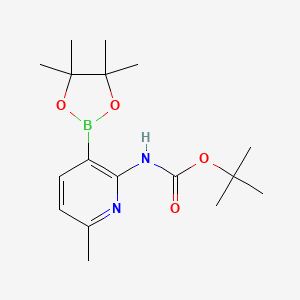

3-Ethynylpyrazin-2-amine, also known as 2-Amino-3-ethynylpyrazine, is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.127 . This compound is used as a reactant in the synthetic preparation of 5H-pyrrolo[2,3-b]pyrazine derivatives that are useful as intermediates for the preparation of protein kinase inhibitors.

Molecular Structure Analysis

The molecular structure of 3-Ethynylpyrazin-2-amine is represented by the linear formula C6H5N3 . The InChI code for this compound is 1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) .Chemical Reactions Analysis

3-Ethynylpyrazin-2-amine is used as a reactant in the synthetic preparation of 5H-pyrrolo[2,3-b]pyrazine derivatives. These derivatives are useful as intermediates for the preparation of protein kinase inhibitors. More research is needed to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

3-Ethynylpyrazin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

A novel and efficient synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one was developed using ultrasound-mediated condensation, highlighting the potential for developing related compounds with 3-Ethynylpyrazin-2-amine (Wang, Zou, Zhao, & Shi, 2011).

The Ugi reaction followed by microwave-assisted cyclization was used to construct drug-like 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, indicating a pathway for synthesizing complex structures potentially involving 3-Ethynylpyrazin-2-amine (Tsirulnikov, Nikulnikov, Kysil, Ivachtchenko, & Krasavin, 2009).

The use of cellulose sulfuric acid as a biopolymer solid acid catalyst in the synthesis of various amine derivatives including 3,4-dihydroquinoxalin-2-amine, highlights the versatility of amines in chemical synthesis, which could extend to 3-Ethynylpyrazin-2-amine (Mofakham, Hezarkhani, & Shaabani, 2012).

The reductive alkylation of secondary amine with aldehyde and silane using an iridium complex as a catalyst suggests potential applications in modifying amines, which could be relevant for 3-Ethynylpyrazin-2-amine (Mizuta, Sakaguchi, & Ishii, 2005).

The study of 3-Ethynylpyrazole, a compound similar to 3-Ethynylpyrazin-2-amine, in various chemical reactions, like the Favorskii and Iotsich reactions, indicates the reactivity of such compounds and their potential applications (Shvartsberg, Kotlyarevskii, & Kruglov, 1971).

Safety and Hazards

The safety information for 3-Ethynylpyrazin-2-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-ethynylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOVARXVOUXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671896 |

Source

|

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylpyrazin-2-amine | |

CAS RN |

1005349-13-2 |

Source

|

| Record name | 3-Ethynylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)